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Compound of Interest

Compound Name: (1S,2S)-(+)-Pseudoephedrine

Cat. No.: B1236762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-
(+)-Pseudoephedrine, a widely used sympathomimetic amine. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for data acquisition. This information is crucial for the

identification, characterization, and quality control of pseudoephedrine in research and

pharmaceutical applications.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (1S,2S)-(+)-Pseudoephedrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (1S,2S)-(+)-Pseudoephedrine
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment Solvent
Frequency
(MHz)

7.40 - 7.48 m - Aromatic-H Water 500

4.56 - 4.58 d - CH-OH Water 500

3.18 - 3.24 m - CH-N Water 500

2.56 s - N-CH₃ Water 500

0.94 - 0.95 d - C-CH₃ Water 500

Data sourced from the Human Metabolome Database and PubChem.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for (1S,2S)-(+)-Pseudoephedrine

Chemical Shift (δ) ppm Assignment Solvent

14.4 C-CH₃ D₂O

32.5 N-CH₃ D₂O

62.7 CH-N D₂O

76.9 CH-OH D₂O

128.5 - 131.5 Aromatic-C D₂O

Predicted and experimental data compiled from various sources.[3][4]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for (1S,2S)-(+)-Pseudoephedrine
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Wavenumber (cm⁻¹) Functional Group Assignment

3369 - 3288 N-H Stretch

2950 - 2850 C-H Stretch (Aliphatic)

1707 - 1674
C=O Stretch (potential impurity or formulation

component)

1345 C-N Stretch

750 - 760 Monoaromatic Ring Bend

Data obtained from studies on pseudoephedrine hydrochloride.[5][6] The presence of carbonyl

stretching may indicate an impurity or a component from a specific formulation.[6]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (1S,2S)-(+)-Pseudoephedrine

m/z
Relative Intensity
(%)

Assignment Ionization Method

166.1 - [M+H]⁺ ESI

148.1 - [M-H₂O+H]⁺ ESI

115 - Fragment MRM

77 - Fragment MRM

58 100 [C₃H₈N]⁺ EI

Fragmentation patterns and precursor ions are dependent on the ionization technique used.[7]

[8][9] The base peak in Electron Ionization (EI) is typically observed at m/z 58.[8]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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NMR Spectroscopy
A sample of approximately 5-10 mg of (1S,2S)-(+)-Pseudoephedrine is dissolved in a suitable

deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃), within an NMR

tube.[10] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, typically

operating at a frequency of 400 MHz or higher.[10] For quantitative analysis, an internal

standard such as acetamide may be used.[11]

Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory.[5][10] A small amount of the solid

sample is placed directly onto the ATR crystal. The spectrum is then acquired over a range of

4000-400 cm⁻¹.[10]

Mass Spectrometry (MS)
For mass analysis, various techniques can be employed, including Gas Chromatography-Mass

Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem

Mass Spectrometry (MS/MS).[7][12]

GC-MS: The sample may require derivatization, for example, with N-methyl-N-trimethylsilyl-

trifluoroacetamide (MSTFA), before injection into the GC system.[12] The mass spectrometer

is typically operated in electron ionization (EI) mode at 70 eV.[12]

LC-MS/MS: A High-Performance Liquid Chromatography (HPLC) system is coupled to a

tandem mass spectrometer. The analytes are separated on a reverse-phase column with an

isocratic mobile phase. The mass spectrometer is operated in the multiple-reaction

monitoring (MRM) mode using positive ion electrospray ionization ([M+H]⁺).[7]

Visualizations
The following diagrams illustrate the mechanism of action of pseudoephedrine and a general

workflow for its spectroscopic analysis.
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Caption: Mechanism of action of pseudoephedrine.
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Caption: General workflow for the spectroscopic analysis of pseudoephedrine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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